molecular formula C13H26N2 B1440725 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine CAS No. 879883-60-0

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Cat. No. B1440725
CAS RN: 879883-60-0
M. Wt: 210.36 g/mol
InChI Key: RPFLUCYXXVLGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Anticancer Potential

  • Propanamide Derivatives with Anticancer Activity : Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed their promising anticancer properties. Specifically, certain derivatives demonstrated strong anticancer activity, suggesting the potential of piperidine-based compounds in cancer therapy (Rehman et al., 2018).

Molecular Docking and Structure Analysis

  • RORc Inhibitors : A study on the crystal structure and molecular docking of a novel piperidine derivative highlighted its potential as a RORc inhibitor, indicating the importance of piperidine scaffolds in designing drugs targeting specific proteins (V., R. C., 2021).

Insecticidal Activity

  • Piper Nigrum Linn Amides : Compounds derived from Piper nigrum, including piperidine analogs, demonstrated insecticidal activity, showcasing the versatility of piperidine-based compounds in pest control applications (Siddiqui, Gulzar, & Begum, 2002).

Antibacterial and Antifungal Activities

  • Substituted Piperidines and Piperazines : Novel substituted piperidines and piperazines were synthesized and evaluated for their affinity towards dopamine D2 receptors, demonstrating the therapeutic potential of piperidine derivatives in neurological disorders (Penjisevic et al., 2016).

Drug Discovery and Medicinal Chemistry

  • Orthogonally Protected Piperidin-3-ylmethanamine and Piperidin-4-ylmethanamine : This research presented a straightforward synthesis method for orthogonally protected piperidine derivatives, underlining their importance as building blocks in medicinal chemistry and drug discovery (Košak, Brus, & Gobec, 2014).

Enhancement of Antibiotic Efficacy

  • Piperine as a Phytochemical Potentiator : A study on piperine, a derivative related to piperidine structures, showed its potential to enhance the efficacy of ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains (Khan et al., 2006).

Future Directions

Piperidine derivatives continue to be an important area of research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also being explored .

Mechanism of Action

Target of Action

Piperidine derivatives have been found to interact with various targets, including anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) . These kinases play significant roles in cell growth and differentiation.

Mode of Action

It is known that piperidine derivatives can act as inhibitors for certain kinases . They bind to the active site of these enzymes, preventing them from phosphorylating their substrates and thus inhibiting their activity.

Result of Action

If it acts as an inhibitor for kinases like alk and ros1, it could potentially halt cell growth and differentiation .

properties

IUPAC Name

1-ethyl-4-(piperidin-4-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-2-15-9-5-13(6-10-15)11-12-3-7-14-8-4-12/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFLUCYXXVLGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 4-[(1-ethyl-4-piperidinyl)methyl]-1-piperidinecarboxylate (may be prepared as described in Description 7) (2.5 g) was stirred in a solution of HCl-Dioxane (70 ml, 4M) for 2 h. The solvent was evaporated and the resultant hydrochloride salt was dissolved in saturated potassium carbonate (25 ml). The solution was extracted into DCM (3×50 ml) and the combined organics dried (MgSO4) and evaporated to give the title compound (D8) (1.48 g).
Name
1,1-Dimethylethyl 4-[(1-ethyl-4-piperidinyl)methyl]-1-piperidinecarboxylate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-4-(piperidin-4-ylmethyl)piperidine
Reactant of Route 2
1-Ethyl-4-(piperidin-4-ylmethyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-Ethyl-4-(piperidin-4-ylmethyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-Ethyl-4-(piperidin-4-ylmethyl)piperidine
Reactant of Route 5
1-Ethyl-4-(piperidin-4-ylmethyl)piperidine
Reactant of Route 6
1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.